Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Physicochemical profiling Drug-likeness Building block selection

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 192775-47-6) is a trifluoromethylated α-hydroxy ester bearing a primary aromatic amine at the para position. It belongs to the class of 3,3,3-trifluoro-2-hydroxy-2-arylpropanoate building blocks, which are widely employed in medicinal chemistry for introducing metabolically stable, lipophilicity-modulating CF₃ groups alongside a hydrogen-bond-capable α-hydroxy ester motif.

Molecular Formula C11H12F3NO3
Molecular Weight 263.216
CAS No. 192775-47-6
Cat. No. B2499510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate
CAS192775-47-6
Molecular FormulaC11H12F3NO3
Molecular Weight263.216
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)N)(C(F)(F)F)O
InChIInChI=1S/C11H12F3NO3/c1-2-18-9(16)10(17,11(12,13)14)7-3-5-8(15)6-4-7/h3-6,17H,2,15H2,1H3
InChIKeyNZXUVJRQYCFDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 192775-47-6) – Procurement-Relevant Compound Profile and Class Positioning


Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 192775-47-6) is a trifluoromethylated α-hydroxy ester bearing a primary aromatic amine at the para position. It belongs to the class of 3,3,3-trifluoro-2-hydroxy-2-arylpropanoate building blocks, which are widely employed in medicinal chemistry for introducing metabolically stable, lipophilicity-modulating CF₃ groups alongside a hydrogen-bond-capable α-hydroxy ester motif [1]. The compound is supplied as a research intermediate, typically at ≥98% purity, with a molecular formula of C₁₁H₁₂F₃NO₃ and a molecular weight of 263.21 g/mol .

Why Generic Substitution Fails for Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate – The 4-Amino Differentiation


Within the 3,3,3-trifluoro-2-hydroxy-2-arylpropanoate family, the para-substituent on the phenyl ring dictates the compound's physicochemical profile, hydrogen-bonding capacity, and downstream synthetic utility. The free 4-amino group in the target compound elevates topological polar surface area (TPSA) to 72.55 Ų versus 46.53 Ų for the unsubstituted phenyl analog, while simultaneously lowering the computed LogP to approximately 1.58 compared to ~2.00 for the des-amino comparator . These differences directly affect solubility, permeability, and chromatographic behavior, making simple interchange with the 4-hydroxy, 4-nitro, or unsubstituted phenyl analogs unreliable without re-optimization of reaction or purification conditions.

Quantitative Differential Evidence for Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate Versus Closest Analogs


Topological Polar Surface Area (TPSA) Advantage Over the Unsubstituted Phenyl Analog

The 4-amino substituent confers a substantially higher topological polar surface area (TPSA) of 72.55 Ų relative to the unsubstituted phenyl analog (ethyl 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate, CAS 130865-83-7), which has a PSA of 46.53 Ų . This 26 Ų increase places the target compound closer to the commonly cited oral bioavailability threshold of <140 Ų while still providing enhanced aqueous solubility potential compared to the fully hydrophobic phenyl analog.

Physicochemical profiling Drug-likeness Building block selection

LogP Differential: Increased Hydrophilicity Versus Des-Amino and 4-Hydroxy Analogs

The computed LogP for the target compound is 1.58 (ChemScene) to 2.06 (ChemSrc), consistently lower than the unsubstituted phenyl analog (LogP ~2.00) . The 4-aminophenyl derivative is thus more hydrophilic than the 4-unsubstituted comparator, a trend consistent with the electron-donating and hydrogen-bond-donating character of the –NH₂ group. In contrast, the 4-hydroxy analog (ethyl 2-(4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate) is expected to show intermediate polarity based on Hammett substituent constants [1].

Lipophilicity ADME Chromatographic retention

Hydrogen-Bond Donor/Acceptor Profile Enables Unique Derivatization Pathways Not Accessible to 4-Hydroxy or Unsubstituted Analogs

The target compound possesses 2 hydrogen-bond donors (α-OH and aromatic –NH₂) and 4 hydrogen-bond acceptors, compared to 1 donor and 3 acceptors for the unsubstituted phenyl analog and 2 donors/3 acceptors for the 4-hydroxy analog . The primary aromatic amine is a synthetically enabling functional group: it undergoes chemoselective acylation, sulfonylation, reductive amination, and diazotization–coupling reactions without protection of the tertiary α-hydroxy group under standard conditions, a reactivity profile documented in the broader patent literature on trifluorohydroxypropanoate intermediates [1].

Synthetic diversification Amide coupling Parallel library synthesis

Documented Purity and Storage Specifications Enable Reproducible Procurement

The target compound is consistently specified at ≥98% purity across multiple reputable suppliers, with storage conditions standardized at 2–8°C in sealed, dry environments . While the 4-hydroxy analog (ethyl 2-(4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate) is also commercially available, its procurement specifications are less standardized, with purity ranges varying between 95% and 98% depending on the vendor, and its phenolic –OH group introduces additional oxidative instability concerns not present in the aniline derivative [1].

Quality control Supply chain Reproducibility

Recommended Application Scenarios for Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate Based on Quantitative Differentiation


Medicinal Chemistry Building Block for Amide-Linked Library Synthesis

The free 4-amino group enables direct amide coupling with diverse carboxylic acid building blocks without protecting the tertiary α-hydroxy group, a key advantage over the 4-hydroxy and unsubstituted analogs. This scenario is supported by the compound's HBD/HBA profile (2 donors, 4 acceptors) and the established reactivity of aromatic amines in parallel synthesis . Procurement quantity recommendations: 500 mg to 5 g for library production.

Lead Optimization Requiring Balanced LogP and Enhanced Solubility

With a LogP of ~1.58 (substantially lower than the ~2.00 of the des-amino phenyl analog), this compound is the preferred choice when medicinal chemistry programs require a more hydrophilic CF₃-containing building block to improve aqueous solubility without sacrificing the metabolic stability conferred by the trifluoromethyl group .

Synthesis of Trifluoromethylated Pharmaceuticals and Agrochemical Intermediates

Patents such as WO2016058896A1 describe the use of 4-aminophenyl-trifluorohydroxypropanoate esters as intermediates for biologically active molecules. The compound's dual functionality (α-hydroxy ester + aromatic amine) positions it as a versatile precursor for heterocycle formation and subsequent elaboration into drug candidates or crop protection agents [1].

Analytical Method Development and Chromatographic Reference Standard

The well-defined LogP (1.58–2.06) and TPSA (72.55 Ų) values, combined with the ≥98% purity specification, make this compound suitable as a reference standard for reversed-phase HPLC method development, particularly when optimizing separation of polar aromatic amine-containing intermediates from less polar analogs .

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